1,1'-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) is a complex organic compound characterized by the presence of disulfide and enone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) typically involves the reaction of 4,4-dimethyl-1-phenylpent-1-en-3-one with a disulfide reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The enone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, while the enone group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: Similar in structure but lacks the disulfide bond.
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Contains a disulfide bond but differs in the overall structure.
Eigenschaften
CAS-Nummer |
189028-75-9 |
---|---|
Molekularformel |
C26H30O2S2 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
1-[(4,4-dimethyl-3-oxo-1-phenylpent-1-enyl)disulfanyl]-4,4-dimethyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C26H30O2S2/c1-25(2,3)23(27)17-21(19-13-9-7-10-14-19)29-30-22(18-24(28)26(4,5)6)20-15-11-8-12-16-20/h7-18H,1-6H3 |
InChI-Schlüssel |
ZUOQPGWMMSCEEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C=C(C1=CC=CC=C1)SSC(=CC(=O)C(C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.